3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolone derivatives. This compound is characterized by its unique structure, which includes a quinolone core, a piperidine ring, and an oxadiazole moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with an oxadiazole ring, like “3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one”, are often associated with antitubercular activity . They might target Mycobacterium tuberculosis cell lines .
Mode of Action
The activities of such compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Biochemical Pathways
Similar compounds might affect the oxidative stress pathways and inflammatory pathways .
Result of Action
Similar compounds have been shown to inhibit the growth of mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinolone Core: The quinolone core can be synthesized through a condensation reaction between an aniline derivative and a β-ketoester in the presence of a suitable catalyst, such as polyphosphoric acid.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated quinolone derivative reacts with piperidine under basic conditions.
Formation of the Oxadiazole Moiety: The oxadiazole ring can be synthesized through a cyclization reaction involving a hydrazide and a carboxylic acid derivative in the presence of a dehydrating agent, such as phosphorus oxychloride.
Final Assembly: The final compound is obtained by coupling the quinolone-piperidine intermediate with the oxadiazole derivative under appropriate reaction conditions, such as heating in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinolone N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide.
Major Products
Oxidation: Quinolone N-oxide derivatives.
Reduction: Reduced quinolone derivatives.
Substitution: Halogenated or alkylated quinolone derivatives.
Scientific Research Applications
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one: Lacks the piperidine ring, which may affect its biological activity.
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one: Lacks the fluorine atom, which may influence its chemical reactivity.
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one: Contains a morpholine ring instead of a piperidine ring, which may alter its pharmacological properties.
Uniqueness
The uniqueness of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the piperidine ring, fluorine atom, and oxadiazole moiety contributes to its potential as a versatile compound in various scientific research applications.
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN4O2/c1-28-13-17(23-26-22(27-31-23)14-5-7-15(24)8-6-14)21(30)16-11-18(25)20(12-19(16)28)29-9-3-2-4-10-29/h5-8,11-13H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMPFNPTGRRFJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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